

# Application Notes and Protocols: Studying Drug-Drug Interactions of **JBP485** with **Imipenem**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JBP485**

Cat. No.: **B1672816**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Imipenem is a broad-spectrum carbapenem antibiotic effective against a wide range of bacterial infections.<sup>[1][2]</sup> However, its clinical use can be limited by nephrotoxicity, primarily due to its rapid metabolism in the kidneys by dehydropeptidase-I (DHP-I) into a more toxic metabolite.<sup>[3][4]</sup> To counteract this, imipenem is co-administered with a DHP-I inhibitor, such as cilastatin.<sup>[1][3][5]</sup> Recent research has identified **JBP485**, a dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, as a promising agent for mitigating imipenem-induced kidney injury.<sup>[6][7][8]</sup>

These application notes provide a comprehensive overview of the drug-drug interaction between **JBP485** and imipenem, summarizing key quantitative data and detailing experimental protocols to study this interaction. **JBP485** has been shown to protect against imipenem-induced nephrotoxicity through a dual mechanism: inhibition of renal organic anion transporters (OATs) and inhibition of DHP-I.<sup>[6][7][8]</sup>

## Mechanism of Interaction

**JBP485** mitigates imipenem-induced nephrotoxicity through two primary mechanisms:

- Inhibition of Organic Anion Transporters (OATs): **JBP485** competitively inhibits OAT1 and OAT3, which are involved in the renal uptake of imipenem.[6] By reducing the intracellular accumulation of imipenem in kidney cells, **JBP485** lessens the drug's toxic effects.[6][7]
- Inhibition of Dehydropeptidase-I (DHP-I): **JBP485** inhibits the enzymatic activity of DHP-I, the enzyme responsible for metabolizing imipenem into a nephrotoxic metabolite.[6][7][8] This action increases the stability of imipenem and reduces the formation of its harmful byproduct.[6]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the interaction between **JBP485** and imipenem.

Table 1: In Vitro Inhibition of Imipenem Uptake and Metabolism by **JBP485**

| Parameter | Transporter/Enzyme | Value                        | Cell Line/System        | Reference |
|-----------|--------------------|------------------------------|-------------------------|-----------|
| IC50      | hOAT1              | $20.86 \pm 1.39 \mu\text{M}$ | hOAT1-HEK293 cells      | [6][7]    |
| IC50      | hOAT3              | $46.48 \pm 1.27 \mu\text{M}$ | hOAT3-HEK293 cells      | [6][7]    |
| IC50      | DHP-I              | $12.15 \pm 1.22 \mu\text{M}$ | Kidney metabolism assay | [6][7][8] |

Table 2: Kinetic Analysis of **JBP485** Inhibition of Imipenem Uptake

| Transporter                | Parameter     | Imipenem Alone | Imipenem + JBP485               | Reference |
|----------------------------|---------------|----------------|---------------------------------|-----------|
| hOAT1                      | Km (mM)       | 0.631 ± 0.030  | Increased (value not specified) | [9]       |
| Vmax (nmol/mg protein/min) | 0.223 ± 0.011 | Unchanged      | [9]                             |           |
| hOAT3                      | Km (mM)       | 0.759 ± 0.062  | Increased (value not specified) | [9]       |
| Vmax (nmol/mg protein/min) | 0.329 ± 0.036 | Unchanged      | [9]                             |           |

Table 3: In Vivo Pharmacokinetic Parameters of Imipenem with and without **JBP485** Co-administration in Rats

| Parameter                    | Imipenem Alone | Imipenem + JBP485       | Reference |
|------------------------------|----------------|-------------------------|-----------|
| Plasma Concentration         | -              | Significantly Increased | [6][7]    |
| AUC (Area Under the Curve)   | -              | Significantly Increased | [6][7]    |
| Renal Clearance              | -              | Decreased               | [6][7]    |
| Cumulative Urinary Excretion | -              | Decreased               | [6][7]    |

## Experimental Protocols

This section provides detailed methodologies for key experiments to assess the drug-drug interaction between **JBP485** and imipenem.

### Protocol 1: In Vitro Uptake Assay in OAT-Expressing Cells

Objective: To determine the inhibitory effect of **JBP485** on the uptake of imipenem mediated by OAT1 and OAT3.

Materials:

- HEK293 cells stably transfected with human OAT1 (hOAT1-HEK293) or human OAT3 (hOAT3-HEK293).
- Imipenem standard.
- **JBP485**.
- Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
- Cell lysis buffer.
- LC-MS/MS system for quantification.

Procedure:

- Seed hOAT1-HEK293 or hOAT3-HEK293 cells in 24-well plates and culture until confluent.
- Wash the cells twice with pre-warmed transport buffer.
- Pre-incubate the cells with transport buffer containing various concentrations of **JBP485** for 10 minutes at 37°C.
- Initiate the uptake reaction by adding transport buffer containing a fixed concentration of imipenem (and the corresponding concentration of **JBP485**) and incubate for a predetermined time (e.g., 10 minutes) at 37°C.[6][7]
- Terminate the uptake by aspirating the reaction mixture and washing the cells three times with ice-cold transport buffer.
- Lyse the cells with cell lysis buffer.
- Quantify the intracellular concentration of imipenem using a validated LC-MS/MS method.

- Determine the protein concentration in each well to normalize the uptake data.
- Calculate the IC50 value of **JBP485** for the inhibition of imipenem uptake.

## Protocol 2: DHP-I Inhibition Assay

Objective: To evaluate the inhibitory effect of **JBP485** on the metabolism of imipenem by DHP-I.

### Materials:

- Kidney microsomes or a purified DHP-I enzyme source.
- Imipenem standard.
- **JBP485**.
- Incubation buffer (e.g., phosphate buffer, pH 7.4).
- Quenching solution (e.g., acetonitrile).
- LC-MS/MS system for quantification.

### Procedure:

- Prepare a reaction mixture containing kidney microsomes (or purified DHP-I), imipenem, and various concentrations of **JBP485** in incubation buffer.
- Pre-incubate the mixture for a short period at 37°C.
- Initiate the metabolic reaction by adding a cofactor if necessary (e.g., NADPH for microsomal assays, though DHP-I may not require it).
- Incubate for a specific time at 37°C.
- Terminate the reaction by adding a quenching solution.
- Centrifuge the samples to precipitate proteins.

- Analyze the supernatant for the remaining concentration of imipenem using a validated LC-MS/MS method.
- Calculate the rate of imipenem metabolism at each **JBP485** concentration.
- Determine the IC50 value of **JBP485** for the inhibition of DHP-I activity.[\[6\]](#)

## Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To assess the effect of **JBP485** co-administration on the pharmacokinetic profile of imipenem.

### Materials:

- Male Sprague-Dawley rats.
- Imipenem for intravenous administration.
- **JBP485** for co-administration.
- Blood collection supplies (e.g., heparinized tubes).
- Urine collection apparatus (e.g., metabolic cages).
- LC-MS/MS system for quantification.

### Procedure:

- Divide the rats into two groups: one receiving imipenem alone and the other receiving imipenem co-administered with **JBP485**.
- Administer a single intravenous dose of imipenem to all rats. For the co-administration group, administer **JBP485** either simultaneously or at a pre-determined time before the imipenem dose.
- Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-dose.
- Collect urine over a specified period (e.g., 24 hours).

- Process the blood samples to obtain plasma.
- Quantify the concentration of imipenem in plasma and urine samples using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters such as plasma concentration, AUC, renal clearance, and cumulative urinary excretion for both groups.
- Statistically compare the pharmacokinetic parameters between the two groups to determine the effect of **JBP485**.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying **JBP485** and imipenem drug-drug interactions.

[Click to download full resolution via product page](#)

Caption: Mechanism of **JBP485**-mediated protection against imipenem-induced nephrotoxicity.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. urology-textbook.com [urology-textbook.com]
- 2. Open trial of imipenem/cilastatin therapy for serious bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 4. medicine.com [medicine.com]
- 5. academic.oup.com [academic.oup.com]
- 6. JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 8. JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Studying Drug-Drug Interactions of JBP485 with Imipenem]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672816#jbp485-for-studying-drug-drug-interactions-with-imipenem>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)